methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring, which is further esterified with a methyl group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-fluorobenzyl bromide with 1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate
- Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate
- Methyl 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-2-4-11(13)5-3-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXYWUPGAIOYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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